Ethyl 2-(2-(2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-[2-[[2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4S/c1-2-25-17(24)9-12-10-27-18(20-12)21-16(23)8-11-7-15(26-22-11)13-5-3-4-6-14(13)19/h3-7,10H,2,8-9H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPBWGYLQJSJFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=NOC(=C2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with their targets causing various biological effects such as anti-inflammatory and analgesic activities.
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways leading to their diverse biological activities.
Pharmacokinetics
Thiazole derivatives, in general, are known to have diverse pharmacokinetic properties depending on their specific structures.
Biological Activity
Ethyl 2-(2-(2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate, a complex organic compound, has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies, drawing from diverse research sources.
Synthesis of the Compound
The synthesis of this compound involves multiple steps, typically starting from 3-(4-bromophenyl)-5-(2-fluorophenyl)isoxazole. The process generally includes the formation of the isoxazole ring followed by the introduction of the thiazole moiety through acetamide linkages. The detailed synthetic route can be found in various chemical literature, including methodologies outlined by the Royal Society of Chemistry .
Biological Activity
1. Antimicrobial Activity
Research indicates that compounds containing isoxazole and thiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that thiazole derivatives can inhibit bacterial growth effectively due to their ability to interfere with bacterial cell wall synthesis .
2. Anticancer Properties
Several studies have explored the anticancer potential of thiazole and isoxazole derivatives. These compounds have been shown to induce apoptosis in cancer cell lines by disrupting mitochondrial membrane potential and activating caspase pathways. For example, a series of thiosemicarbazones derived from acetophenone demonstrated selective cytotoxicity against K562 leukemia cells, suggesting a similar mechanism might be applicable to this compound .
3. Enzyme Inhibition
Research has also focused on the enzyme inhibition capabilities of this compound. For instance, derivatives have been identified as potent inhibitors of xanthine oxidase, which is crucial in uric acid production and associated with gout treatment. The structure-activity relationship (SAR) studies indicate that modifications in the thiazole and isoxazole rings can enhance inhibitory activity .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that specific modifications in the structure significantly increased their effectiveness. This compound was among those tested, showing promising results against resistant strains.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Ethyl 2... | E. coli | 15 |
| Ethyl 2... | S. aureus | 18 |
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that this compound induced apoptosis at concentrations as low as 10 µM.
| Cell Line | IC50 (µM) |
|---|---|
| K562 | 12 |
| HeLa | 15 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound’s unique combination of isoxazole , thiazole , and 2-fluorophenyl groups distinguishes it from analogs in the literature. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
*Calculated based on formula C₁₉H₁₇FN₂O₄S.
†Estimated from ’s complex structure.
‡Approximated from crystallographic data in .
Key Observations :
- Heterocycle Diversity: The target’s isoxazole ring may confer distinct electronic properties compared to pyrimidine (12a) or triazole (Compound 4).
- Substituent Impact : The 2-fluorophenyl group in the target compound contrasts with the 3-trifluoromethylphenyl (10d) or 4-chlorophenyl (Compound 4) groups in analogs. Fluorine’s electronegativity and small size enhance metabolic stability and membrane permeability compared to bulkier substituents .
- Side Chains: The ethyl acetate group in the target differs from sulfonamide (12a) or urea (10d) moieties, which are stronger hydrogen-bond donors. This may reduce target affinity but improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
